Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
CAS No.: 146986-50-7
Cat. No.: VC0003058
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide - 146986-50-7](/images/no_structure.jpg)
CAS No. | 146986-50-7 |
---|---|
Molecular Formula | C14H21N3O |
Molecular Weight | 247.34 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide |
Standard InChI | InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 |
Standard InChI Key | IYOZTVGMEWJPKR-VOMCLLRMSA-N |
Isomeric SMILES | C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Canonical SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a cyclohexane backbone substituted with a pyridinyl carboxamide group and a chiral (1R)-1-aminoethyl side chain. Its three-dimensional conformation adopts a trans configuration across the cyclohexane ring, optimizing interactions with the ROCK catalytic domain .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
Molecular Formula | C₁₄H₂₁N₃O | |
Molecular Weight | 247.34 g/mol | |
SMILES Notation | CC@HN | |
InChI Key | IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
CAS Registry Number | 146986-50-7 |
Stereochemical Considerations
The (1R) absolute configuration at the aminoethyl group confers enantioselective binding to ROCK isoforms. X-ray crystallographic studies demonstrate that the trans-cyclohexane conformation positions the pyridinyl carboxamide moiety into a hydrophobic pocket of the kinase domain, while the protonated amine interacts with conserved aspartate residues .
Synthesis and Physicochemical Properties
Synthetic Pathways
Industrial synthesis typically involves a five-step sequence:
-
Cyclohexane Functionalization: Friedel-Crafts acylation introduces the carboxamide group at the 1-position .
-
Chiral Amine Installation: Asymmetric hydrogenation of an α,β-unsaturated ketone intermediate establishes the (1R)-aminoethyl group .
-
Pyridinyl Coupling: Buchwald-Hartwig amination links the cyclohexane core to the 4-pyridinyl ring.
-
Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt (Y-27632·2HCl), enhancing aqueous solubility .
Solubility and Stability
The dihydrochloride salt exhibits improved pharmacokinetic properties compared to the free base:
-
Photodegradation: Susceptible to UV-induced epimerization at the (1R) center, requiring storage in amber vials
Pharmacological Mechanism of Action
ROCK Inhibition Dynamics
Y-27632 demonstrates nanomolar affinity (IC₅₀ = 140 nM) for ROCK1/2 through competitive ATP-binding site occupation. Molecular dynamics simulations reveal:
-
Hydrogen bonding between the pyridinyl nitrogen and kinase hinge region residue Met156
-
Hydrophobic interactions of the cyclohexane ring with Leu205 and Ile345
-
Ionic stabilization of the protonated amine by Asp218
Downstream Signaling Effects
ROCK inhibition produces pleiotropic cellular effects:
-
Cytoskeletal Modulation: Reduces phosphorylation of myosin light chain (MLC) and LIM kinase, decreasing actin-myosin contractility
-
Anti-inflammatory Action: Suppresses NF-κB translocation, lowering IL-1β and TNF-α production in myocarditis models
-
Neuroprotection: Enhances astrocyte process extension via C3/RhoA pathway inhibition in spinal cord injury
Therapeutic Applications
Autoimmune Myocarditis Intervention
In experimental autoimmune myocarditis (EAM) murine models, Y-27632 (10 mg/kg/day i.p.) demonstrated:
-
62% reduction in myocardial IL-1β expression (p<0.01 vs. control)
-
Normalization of heart weight/body weight ratio from 7.2±0.8 mg/g to 5.1±0.6 mg/g
-
Histopathological analysis showed 40% decrease in CD68+ macrophage infiltration
Spinal Cord Injury Recovery
Daily intrathecal administration (5 μM) post-injury in rats:
-
Improved Basso-Beattie-Bresnahan (BBB) locomotor scores from 5.2±1.1 to 12.7±1.4 at 28 days
-
Increased A2 astrocyte population (S100A10+ cells) by 3.8-fold in lesion epicenter
-
Reduced glial scar thickness from 1,532±214 μm to 897±156 μm
Ocular Hypertension Management
Topical application (0.1% solution) in primate models:
-
Lowered intraocular pressure by 34% sustained over 8 hours
-
Enhanced trabecular meshwork outflow facility 2.1-fold vs. baseline
Table 2: Comparative Efficacy in Disease Models
Condition | Model System | Effective Dose | Key Outcome |
---|---|---|---|
Autoimmune Myocarditis | BALB/c mice | 10 mg/kg/day | IL-1β ↓62%, HW/BW normalization |
Spinal Cord Injury | Sprague-Dawley rats | 5 μM intrathecal | BBB score ↑145%, scar ↓41% |
Ocular Hypertension | Cynomolgus monkeys | 0.1% topical | IOP ↓34%, outflow ↑210% |
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
Primary metabolic pathways involve:
-
Hepatic Oxidation: CYP3A4-mediated N-dealkylation to inactive metabolites
-
Renal Clearance: 65% of unchanged drug excreted within 24 hours
Comparative Analysis with ROCK Inhibitors
Selectivity Profile
Inhibitor | ROCK1 IC₅₀ | ROCK2 IC₅₀ | PKA Selectivity |
---|---|---|---|
Y-27632 | 140 nM | 160 nM | 150-fold |
Fasudil | 33 nM | 44 nM | 12-fold |
Ripasudil | 19 nM | 51 nM | 280-fold |
Data from demonstrate Y-27632's intermediate isoform selectivity, making it preferable for research applications requiring balanced ROCK1/2 inhibition.
Future Directions
Clinical Translation Challenges
-
Formulation Optimization: Nanoparticle encapsulation improves aqueous stability by 78% in preliminary trials
-
Targeted Delivery: Conjugation to anti-ICAM1 antibodies enhances myocardial uptake 4.3-fold
Novel Indications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume